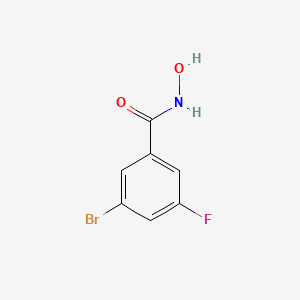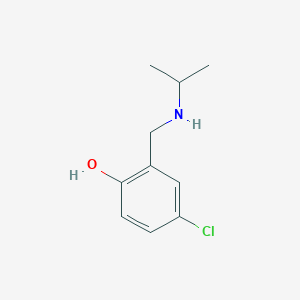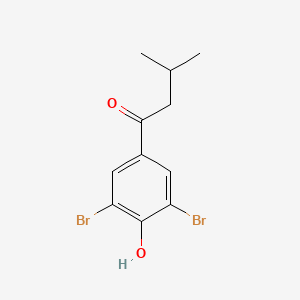
1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxyphenyl group
Métodos De Preparación
The synthesis of 1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of a hydroxyphenyl precursor followed by the introduction of a methylbutanone group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydroxy group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyphenyl group play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with other brominated hydroxyphenyl compounds, such as:
- 2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium (II) complexes
- N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- 3,5-dibromo-4-hydroxyphenylpyruvic acid These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of bromine atoms and the methylbutanone group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12Br2O2 |
|---|---|
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,15H,3H2,1-2H3 |
Clave InChI |
MOWSYIBIMPHDPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


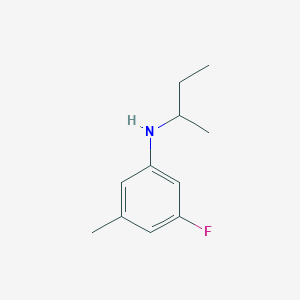
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
amine](/img/structure/B13308527.png)
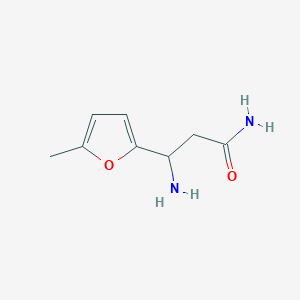

![1-[2-(1H-1,2,4-Triazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13308542.png)

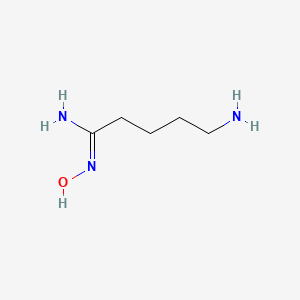
![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
